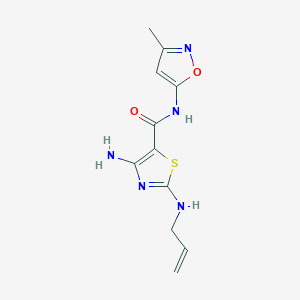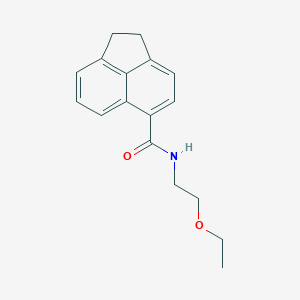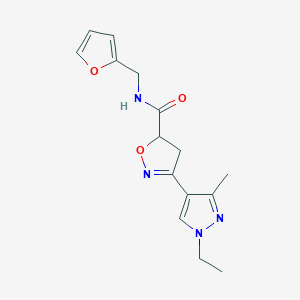![molecular formula C18H17F3N2O4S B4778899 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4778899.png)
4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as MTSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTSB is a sulfonamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In
Wirkmechanismus
The mechanism of action of 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism. 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide inhibits the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide also inhibits the activity of the protein kinase Akt, which is involved in cell survival and growth. In addition, 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide activates the enzyme AMP-activated protein kinase (AMPK), which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide inhibits the activity of COX-2, Akt, and other enzymes and signaling pathways involved in inflammation, tumor growth, and glucose metabolism. In vivo studies have shown that 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide exhibits anti-inflammatory, anti-tumor, and anti-diabetic effects in animal models. 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it a versatile tool for studying inflammation, tumor growth, and glucose metabolism. However, there are also some limitations to using 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments. 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has not been extensively studied in humans, and its safety and efficacy in humans are not well established. In addition, 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide may exhibit off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide analogs that exhibit improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to elucidate the mechanism of action of 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide and to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. Studies have shown that 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide exhibits anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been found to exhibit anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. 4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)15-3-1-2-4-16(15)22-17(24)13-5-7-14(8-6-13)28(25,26)23-9-11-27-12-10-23/h1-8H,9-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJSPFRJSHHTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B4778818.png)

![3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4778825.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4778833.png)
![methyl 3-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B4778837.png)

![N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide](/img/structure/B4778855.png)
![4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778863.png)
![4-[4-(diethylamino)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778867.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B4778879.png)
![ethyl 8-ethyl-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B4778891.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4778898.png)

![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4778919.png)